molecular formula C4H4BF6K B2852416 trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate CAS No. 2388503-35-1

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate

Cat. No.: B2852416
CAS No.: 2388503-35-1
M. Wt: 215.97
InChI Key: NOTMBFYMBVPJAS-SWLXLVAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is a chemical compound with the molecular formula C4H4BF6K. It is a colorless to yellow solid that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate typically involves the reaction of a cyclopropylboronic acid derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: It participates in substitution reactions where the trifluoromethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate exerts its effects involves the transfer of the trifluoromethyl group to other molecules. This transfer is facilitated by the borate moiety, which acts as a nucleophile in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In cross-coupling reactions, for example, the compound interacts with palladium catalysts to form new carbon-carbon bonds .

Comparison with Similar Compounds

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:

This compound’s unique structure and properties make it a valuable reagent in various fields of scientific research and industrial applications.

Properties

IUPAC Name

potassium;trifluoro-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BF6.K/c6-4(7,8)2-1-3(2)5(9,10)11;/h2-3H,1H2;/q-1;+1/t2-,3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTMBFYMBVPJAS-SWLXLVAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC1C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1C[C@H]1C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BF6K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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